

Lophophine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

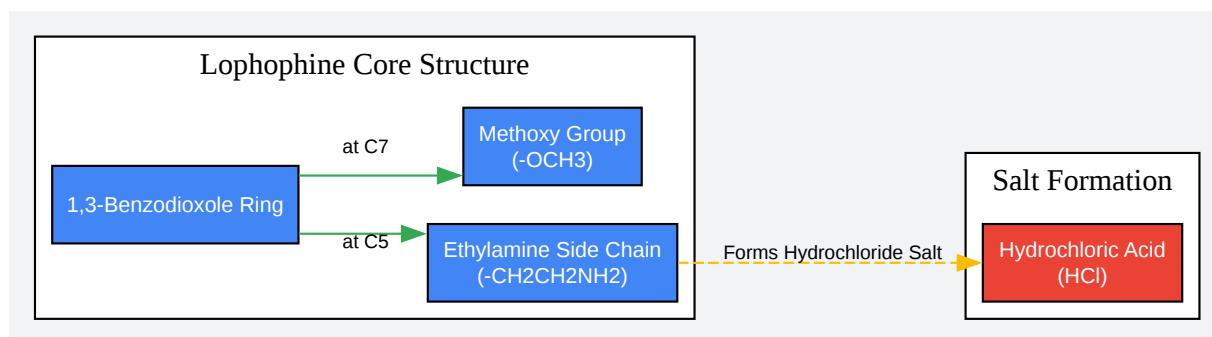
Compound of Interest

Compound Name: *Lophophine hydrochloride*

Cat. No.: *B14035248*

[Get Quote](#)

Lophophine Hydrochloride: A Comprehensive Technical Guide


For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **lophophine hydrochloride**, a phenethylamine compound with notable psychoactive properties. It covers the chemical structure, physicochemical properties, synthesis protocols, and pharmacological profile, presenting data in a structured format for scientific reference.

Chemical Identity and Structural Properties

Lophophine hydrochloride, systematically named 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine hydrochloride, is a synthetic compound structurally related to mescaline.^[1] It is categorized as a phenethylamine and serves as a precursor in the synthesis of alkaloids such as (–)-lophophorine and (–)-anhalonine.^[2] Although initially hypothesized by Alexander Shulgin to be a natural component of peyote (*Lophophora williamsii*), it was later confirmed to be a minor constituent in both peyote and San Pedro cacti.^[3]

The structure features a methoxy-substituted benzodioxole ring linked to an ethylamine side chain. The hydrochloride salt form enhances its stability and solubility for experimental use.^[1]

[Click to download full resolution via product page](#)

Caption: Functional groups of **Lophophine Hydrochloride**.

Physicochemical and Spectroscopic Data

The properties of **lophophine hydrochloride** have been characterized through various analytical methods. The following tables summarize key quantitative data.

Table 1: Chemical and Physical Properties

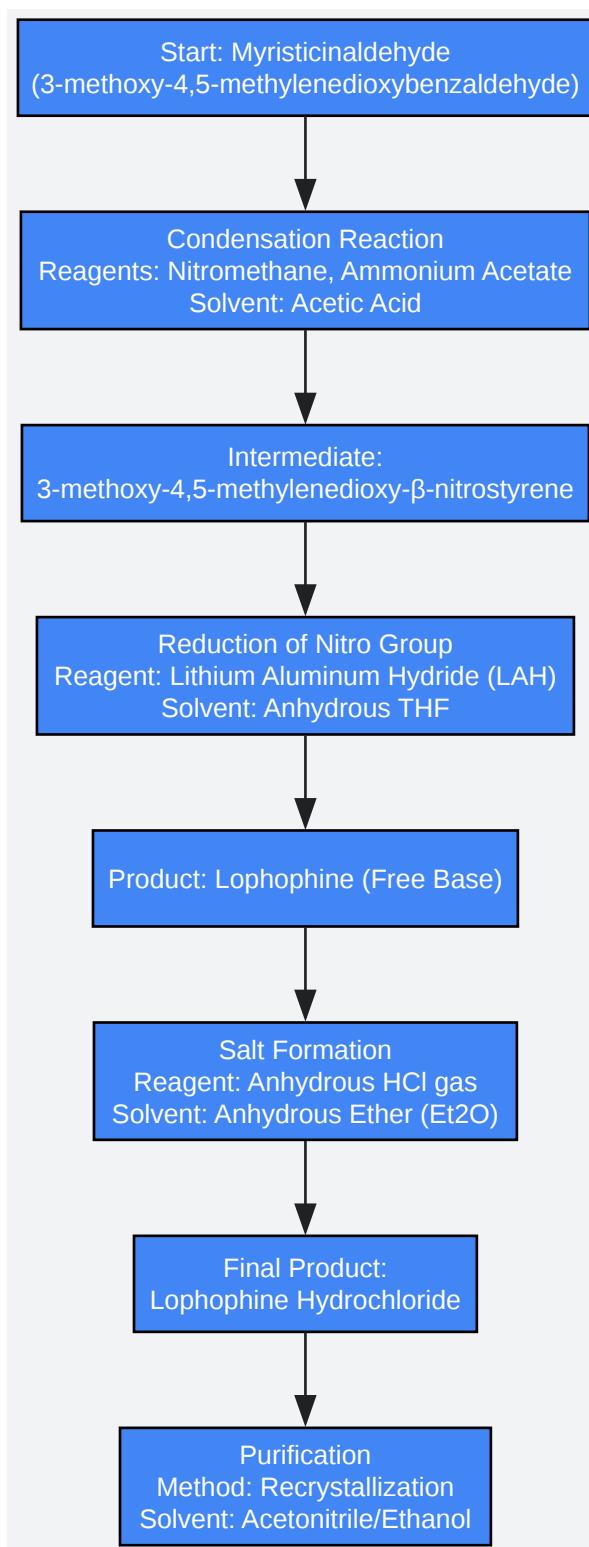

Property	Value	Source(s)
IUPAC Name	2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride	[1] [4]
Synonyms	MMDPEA, Homomyristicylamine, 3-methoxy-4,5-Methylenedioxyphenethylamine	[2] [5]
CAS Number	77158-52-2	[1] [2] [4] [5]
Molecular Formula	C ₁₀ H ₁₄ ClNO ₃	[1] [4] [5]
Molecular Weight	231.67 g/mol	[1] [4]
Appearance	Crystalline solid	[1]
Melting Point	160-161 °C (initial); 164-164.5 °C (recrystallized)	[6]
Solubility	≥10 mg/mL in DMSO and PBS (pH 7.2)	[1] [2]
Stereochemistry	Achiral	[7]
SMILES	COC1=C(OCO2)C2=CC(CCN)=C1.Cl	[1] [2]
InChI	InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H	[1] [7]

Table 2: Spectroscopic Data

Technique	Parameter	Signal	Source
¹ H NMR	Methoxy (OCH ₃)	δ 3.78 ppm (singlet)	[1]
Methylenedioxy (O-CH ₂ -O)		δ 5.92 ppm (doublet)	[1]
Ethylamine (CH ₂ CH ₂ N)		δ 2.72 ppm (triplet)	[1]
HRMS	Parent Ion Peak ([M+H] ⁺)	m/z 231.0684	[1]

Synthesis and Experimental Protocols

The synthesis of **lophophine hydrochloride** typically starts from myristicinaldehyde or sesamol. A common pathway involves the formation of a nitrostyrene intermediate followed by reduction and salt formation.

[Click to download full resolution via product page](#)

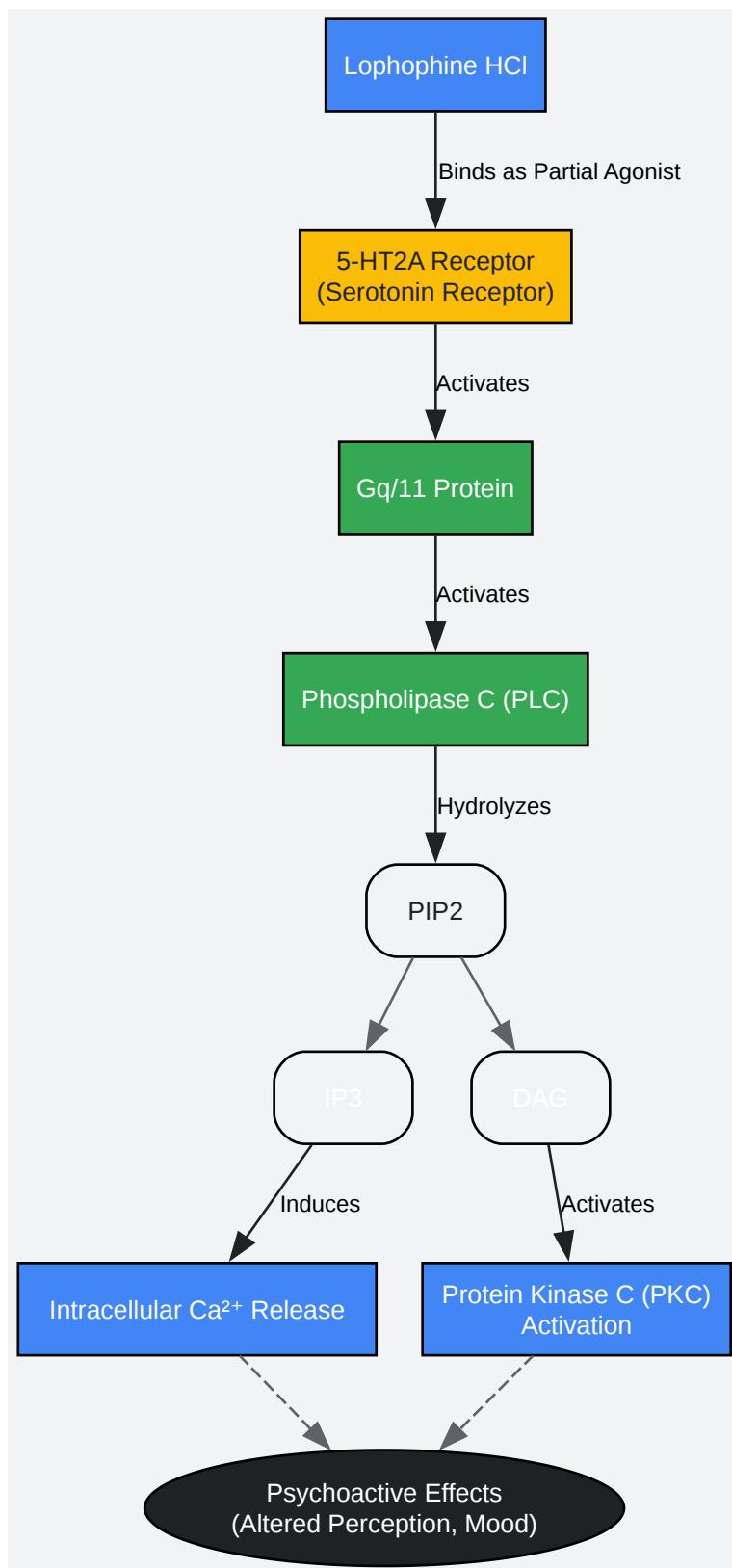
Caption: General synthesis workflow for Lophophine HCl.

Experimental Protocol: Synthesis via Nitrostyrene Intermediate[6]

- Condensation: A solution of myristicinaldehyde (50 g) in acetic acid (200 mL) is treated with nitromethane (33 mL) and anhydrous ammonium acetate (17.4 g). The mixture is heated on a steam bath for 5 hours. Upon cooling, the resulting yellow crystals of 3-methoxy-4,5-methylenedioxy- β -nitrostyrene are collected by filtration.
- Reduction: The nitrostyrene intermediate is reduced to the corresponding amine. A common method involves using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).
- Salt Formation: The resulting free base (lophophine) is dissolved in anhydrous diethyl ether. The solution is saturated with anhydrous hydrogen chloride gas, leading to the precipitation of **lophophine hydrochloride**.
- Purification: The crude salt is filtered, washed with ether, and air-dried. For higher purity, it can be recrystallized from a mixture of acetonitrile and ethanol and decolorized with activated charcoal to yield a white crystalline product.[6]

Pharmacology and Mechanism of Action

Lophophine hydrochloride is a psychoactive compound with effects comparable to mescaline, though it is reported to be approximately twice as potent and less likely to induce nausea.[3] Its primary mechanism of action is believed to involve interaction with serotonin receptors.


Serotonergic Activity:

- 5-HT_{2A} Receptor: In vitro radioligand binding assays show a high affinity for the 5-HT_{2A} receptor, with a *Ki* value of 12 nM.[1]
- Partial Agonism: Functional assays in HEK293 cells demonstrate that lophophine acts as a partial agonist at the 5-HT_{2A} receptor ($EC_{50} = 110$ nM), stimulating phospholipase C-mediated calcium release.[1]
- Dopamine Receptor: Unlike mescaline, it shows negligible activity at dopamine D₂ receptors. [1]

This interaction with the 5-HT_{2A} receptor is the likely source of its psychedelic effects, which are dose-dependent.

Reported Psychoactive Effects:[1][3]

- 150–250 mg: Euphoria, peaceful mood elevation, and enhancement of color and tactile sensitivity.[1][3]
- 250–300 mg: Emergence of closed-eye geometric patterns and time distortion.[1]
- >300 mg: Potential for increased anxiety and transient hypertension.[1]

[Click to download full resolution via product page](#)

Caption: Proposed 5-HT2A receptor signaling pathway for Lophophine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lophophine hydrochloride (77158-52-2) for sale [vulcanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lophophine - Wikipedia [en.wikipedia.org]
- 4. Lophophine hydrochloride | C10H14ClNO3 | CID 20138664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Erowid Online Books : "PIHKAL" - #95 LOPHOPHINE [erowid.org]
- 7. GSRS [precision.fda.gov]
- To cite this document: BenchChem. [Lophophine hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14035248#lophophine-hydrochloride-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com